molecular formula C11H16O3 B1606281 1-Methoxy-3-(2-methylphenoxy)-2-propanol CAS No. 39144-34-8

1-Methoxy-3-(2-methylphenoxy)-2-propanol

Cat. No.: B1606281
CAS No.: 39144-34-8
M. Wt: 196.24 g/mol
InChI Key: TZOHFHCGWVFALL-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2-methylphenoxy)-2-propanol is an organic compound with the molecular formula C11H16O3. This compound is known for its unique chemical structure, which includes a methoxy group and a methylphenoxy group attached to a propanol backbone. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol typically involves the reaction of 2-methylphenol with methoxypropanol in the presence of a suitable catalyst. The reaction is carried out at an appropriate temperature to facilitate the formation of the desired product, along with water as a byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc-magnesium-aluminium (ZnMgAl) may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(2-methylphenoxy)-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and methylphenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Methoxy-3-(2-methylphenoxy)-2-propanol finds applications in diverse fields such as:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-methylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The methoxy and methylphenoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-3-(2-methylphenoxy)-2-propanol is unique due to the presence of both methoxy and methylphenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-methoxy-3-(2-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6,10,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOHFHCGWVFALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341357
Record name 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39144-34-8
Record name 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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